Physicochemical Profile of Benzimidazol-5-ol, 2-(trifluoromethyl)- vs. Unsubstituted Parent Scaffold
The introduction of the 5-hydroxy group onto the 2-(trifluoromethyl)benzimidazole scaffold creates a differentiated physicochemical profile compared to the unsubstituted parent (CAS 312-73-2). The most notable differences are in calculated lipophilicity (XLogP3) and hydrogen bonding capacity, which directly impact pharmacokinetic behavior and synthetic utility. While the unsubstituted parent has an XLogP3 of 2.4 [1], the target compound exhibits a slightly higher calculated lipophilicity of 2.5 [1], reflecting the influence of the phenolic -OH group on the overall partition coefficient. More critically, the target compound has an increased count of hydrogen bond donors (2 vs 1) and acceptors (5 vs 3), offering distinct opportunities for intermolecular interactions and solubility modulation [1]. A cross-study comparison of experimental LogP data (2.29) versus the calculated value for the parent scaffold further supports this differentiated profile.
| Evidence Dimension | Physicochemical Properties (Lipophilicity and H-Bonding) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; H-Bond Donor Count = 2; H-Bond Acceptor Count = 5 [1]; Experimental LogP = 2.29 |
| Comparator Or Baseline | 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2): XLogP3 = 2.4; H-Bond Donor Count = 1; H-Bond Acceptor Count = 3 [1] |
| Quantified Difference | ΔXLogP3 = +0.1; ΔH-Bond Donors = +1; ΔH-Bond Acceptors = +2 |
| Conditions | Computational prediction by PubChem (XLogP3 3.0) for both compounds [1]; Experimental LogP measured for target compound by Chemsrc |
Why This Matters
This altered hydrogen-bonding capacity and lipophilicity directly influence solubility, membrane permeability, and metabolic stability in drug discovery programs, making the compound a distinct starting point for lead optimization compared to the parent scaffold.
- [1] PubChem. (2026). Compound Summary for CID 198630, Benzimidazol-5-ol, 2-(trifluoromethyl)- and CID 67507, 2-(trifluoromethyl)-1H-benzimidazole. National Center for Biotechnology Information. View Source
